molecular formula C22H20N4 B1669860 DBeQ CAS No. 177355-84-9

DBeQ

Katalognummer B1669860
CAS-Nummer: 177355-84-9
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: QAIMUUJJAJBPCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DBeQ, also known as JRF 12, is a selective, potent, reversible, and ATP-competitive p97 inhibitor . It has an IC50 value of 1.5 μM and 1.6 μM for p97 (wt) and p97 (C522A), respectively . DBeQ also inhibits Vps4 with an IC50 of 11.5 μM .


Synthesis Analysis

The synthesis of DBeQ involves the design, synthesis, and evaluation of novel DBeQ analogs as potential p97 inhibitors . The compound showed higher potency than known p97 inhibitors, DBeQ, and CB-5083 .


Molecular Structure Analysis

The molecular structure of DBeQ comprises three domains: an N-terminal domain that recruits adaptors/substrate specificity factors, followed by two ATPase domains, D1 and D2 . The structure suggests significant differences in the ATP binding pockets among the AAA ATPases with or without ligand .

Wissenschaftliche Forschungsanwendungen

1. Application in Cancer Research

  • Summary of the Application: DBeQ has been used in the study of potential p97 inhibitors for managing cancer metastasis and tackling anticancer drug resistance .
  • Methods of Application: In the study, eight novel DBeQ analogs were designed, synthesized, and evaluated as potential p97 inhibitors both in vivo and in vitro .
  • Results: Compounds 6 and 7 showed higher potency than the known p97 inhibitors, DBeQ and CB-5083 . The IC50 of compounds 4–6 against HCT116, RPMI-8226, and s180 proliferation were 0.24–6.9 µM with comparable potency as DBeQ . In vivo studies using the s180 xenograft model demonstrated that compound 6 inhibited tumor growth, led to a significant reduction of p97 concentration in the serum and tumor, and indicated non-toxicity on the body weight and organ-to-brain weight ratios except for the spleen at the dose of 90 μmol/kg/day for 10 days .

2. Application in Protein Clearance Pathways

  • Summary of the Application: DBeQ has been identified as a selective, potent, reversible, and ATP-competitive p97 inhibitor. It blocks multiple processes that have been shown by RNAi to depend on p97, including degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters .
  • Methods of Application: A high-throughput screen was carried out to identify inhibitors of p97 ATPase activity .
  • Results: DBeQ potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 .

3. Application in Ubiquitin-Fusion Degradation (UFD) Pathway

  • Summary of the Application: DBeQ is a potent and specific inhibitor of ATPase p97, an integral component of the ubiquitin-fusion degradation (UFD) pathway .
  • Methods of Application: DBeQ was used to study the effects on in vivo ubiquitination and protein dislocation by live cell imaging .
  • Results: DBeQ inhibits the degradation of ubiquitinated proteins, the endoplasmic reticulum-associated degradation pathway, and autophagosome maturation .

4. Application in Autophagy

  • Summary of the Application: DBeQ has been shown to block multiple processes that depend on p97, including autophagosome maturation .
  • Methods of Application: A high-throughput screen was carried out to identify inhibitors of p97 ATPase activity .
  • Results: DBeQ potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 .

5. Application in Cell Cycle Control

  • Summary of the Application: Protein p97, which can be inhibited by DBeQ, is involved in various cellular activities, including cell cycle control .
  • Methods of Application: In the study, eight novel DBeQ analogs were designed, synthesized, and evaluated as potential p97 inhibitors both in vivo and in vitro .
  • Results: Compounds 6 and 7 showed higher potency than the known p97 inhibitors, DBeQ and CB-5083 . Western blots showed elevated levels of SQSTM/p62, ATF-4, and NF-κB in HCT116 cells with the treatment of compounds 4–7, confirming their role in inhibiting the p97 signaling pathway in cells .

6. Application in NF-κB Activation

  • Summary of the Application: Protein p97, which can be inhibited by DBeQ, is involved in various cellular activities, including NF-κB activation .
  • Methods of Application: In the study, eight novel DBeQ analogs were designed, synthesized, and evaluated as potential p97 inhibitors both in vivo and in vitro .
  • Results: Compounds 6 and 7 showed higher potency than the known p97 inhibitors, DBeQ and CB-5083 . Western blots showed elevated levels of SQSTM/p62, ATF-4, and NF-κB in HCT116 cells with the treatment of compounds 4–7, confirming their role in inhibiting the p97 signaling pathway in cells .

Safety And Hazards

DBeQ is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

DBeQ has been identified as a novel regulator of autophagosome biogenesis . It has potential therapeutic applications in different human pathologies . Further development of specific AAA ATPase inhibitors due to difference in their structures is suggested .

Eigenschaften

IUPAC Name

2-N,4-N-dibenzylquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIMUUJJAJBPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040936
Record name N2,N4-Dibenzylquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N4-dibenzylquinazoline-2,4-diamine

CAS RN

177355-84-9
Record name N2,N4-Dibenzylquinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177355-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DBeQ
Reactant of Route 2
Reactant of Route 2
DBeQ
Reactant of Route 3
Reactant of Route 3
DBeQ
Reactant of Route 4
Reactant of Route 4
DBeQ
Reactant of Route 5
Reactant of Route 5
DBeQ
Reactant of Route 6
Reactant of Route 6
DBeQ

Citations

For This Compound
1,160
Citations
TF Chou, SJ Brown, D Minond… - Proceedings of the …, 2011 - National Acad Sciences
… at the core of DBeQ is found in compounds that inhibit protein kinases (31). To uncover potential off-target effects of DBeQ on protein kinases, we evaluated DBeQ using an activity-…
Number of citations: 355 www.pnas.org
Y Zhang, W Li, M Chu, H Chen, H Yu, C Fang, N Sun… - Mycopathologia, 2016 - Springer
… Because the effect of DBeQ on hyphal formation is much smaller than what is expected from its in vitro activity, we hypothesized that DBeQ may have difficulties to penetrate the C. …
Number of citations: 15 link.springer.com
TF Chou, RJ Deshaies - Autophagy, 2011 - Taylor & Francis
… We now focus our effort on determining how DBeQ activates caspase 3/7 and induces cell … death by DBeQ occur through autophagic and/or apoptotic machineries? DBeQ completely …
Number of citations: 63 www.tandfonline.com
R Desdicioglu, C Sahin, F Yavuz, S Cayli - Molecular Biology Reports, 2021 - Springer
… Concurrently, Jeg3 cells treated with DBeQ and … and DBeQ inhibited cancer cell growth managing the caspases-3 and -7. Our results show that inhibition of p97/VCP activity with DBeQ …
Number of citations: 5 link.springer.com
Y ERZURUMLU, HK DOGAN - ACTA Pharmaceutica Sciencia - actapharmsci.com
… of DBeQ on colorectal cancer cells, Caco-2 and HT-29. Our data indicated that DBeQ treatment … Moreover, DBeQ strongly increased cytochrome-c and CCAAT-enhancer-binding protein …
Number of citations: 4 www.actapharmsci.com
P Glaza, CB Ranaweera, S Shiva, A Roy… - Journal of Biological …, 2021 - ASBMB
… We identified DBeQ as a promising … DBeQ absorbance obeys the Beer–Lambert law and the solution turbidity does not significantly increase for concentrations of up to 100-μM DBeQ in …
Number of citations: 13 www.jbc.org
JH Choi, HJ Ryu, CK Yi - Korean Journal of Chemical Engineering, 2011 - Springer
… of temperature when dbeq is smaller than dbmax. Another case is that dbeq is greater than dbmax. … and discussed the transition condition between them by comparing dbmax and dbeq. …
Number of citations: 3 link.springer.com
B Ghosh, N Chakma - Arabian Journal of Geosciences, 2022 - Springer
… applied which is converted into kg1,4-DBeq/ha. Data are collected from both primary and … ,4-DBeq/ha) followed by paddy (6.03 kg1,4-DBeq/ha) and vegetables (5.40 kg1,4-DBeq/ha) …
Number of citations: 1 link.springer.com
H Mansour, G Akcan, E Alimoğulları… - Ankara Medical …, 2018 - search.ebscohost.com
… Conclusion: Our results show that DBeQ impairs the autophagic pathway … DBeQ is usefull t ostudy functions of p97/VCP in Leydigcell. Our future studies will focus on the effect of DBeQ …
Number of citations: 0 search.ebscohost.com
S Cayli, C Sahin, TO Sanci, H Nakkas - Theriogenology, 2020 - Elsevier
… First, we analyzed the effect of DBeQ and found that DBeQ (10 μM, 4 h) caused cell cycle arrest in the G2/M phase of the cell cycle, compared to the control (Fig. 9A and B). …
Number of citations: 5 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.